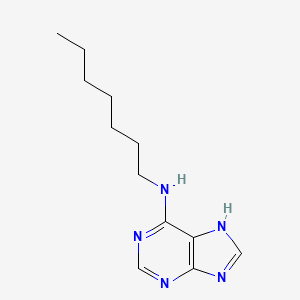
N-heptyl-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 517095, also known as TFB2M (transcription factor B2, mitochondrial), is a mitochondrial protein that belongs to the rRNA adenine N(6)-methyltransferase family. This compound is ubiquitously expressed and plays a crucial role in the basal transcription of mitochondrial DNA. It specifically dimethylates mitochondrial 12S rRNA at the conserved stem loop, which is essential for mitochondrial function .
Méthodes De Préparation
The preparation methods for NSC 517095 involve the synthesis of the protein through recombinant DNA technology. This typically includes the cloning of the TFB2M gene into an expression vector, followed by the transformation of the vector into a suitable host cell, such as Escherichia coli. The host cells are then cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Analyse Des Réactions Chimiques
NSC 517095 undergoes several types of chemical reactions, including methylation. The compound is an S-adenosyl-L-methionine-dependent methyltransferase, which means it uses S-adenosyl-L-methionine as a methyl donor to methylate adenine residues in rRNA. This methylation is crucial for the proper functioning of mitochondrial ribosomes .
Applications De Recherche Scientifique
NSC 517095 has several scientific research applications, particularly in the fields of molecular biology and biochemistry. It is used to study the transcriptional regulation of mitochondrial DNA and the role of rRNA methylation in mitochondrial function. Additionally, it is employed in research focused on understanding mitochondrial diseases and developing potential therapeutic strategies .
Mécanisme D'action
The mechanism of action of NSC 517095 involves its function as a methyltransferase. It specifically dimethylates adenine residues in the mitochondrial 12S rRNA, which is essential for the assembly and function of mitochondrial ribosomes. This methylation process is crucial for the proper translation of mitochondrial-encoded proteins, which are vital for mitochondrial respiration and energy production .
Comparaison Avec Des Composés Similaires
NSC 517095 can be compared with other mitochondrial transcription factors, such as TFB1M. While both TFB1M and TFB2M are involved in the transcription of mitochondrial DNA, TFB2M has less methyltransferase activity but activates transcription more efficiently. This unique characteristic of TFB2M makes it a valuable tool for studying mitochondrial transcription and its regulation .
Similar Compounds::- TFB1M
- Mitochondrial 12S rRNA dimethylase 2
- Hepatitis C virus NS5A-transactivated protein 5
Propriétés
Numéro CAS |
14814-48-3 |
|---|---|
Formule moléculaire |
C12H19N5 |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
N-heptyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H19N5/c1-2-3-4-5-6-7-13-11-10-12(15-8-14-10)17-9-16-11/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17) |
Clé InChI |
RFAKCUPOIRSCHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


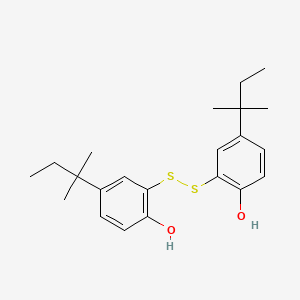
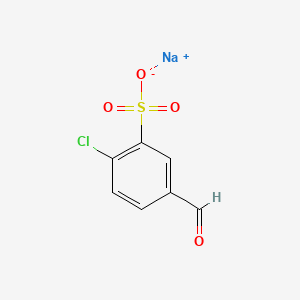
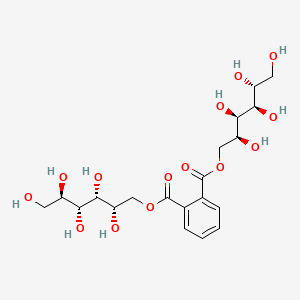




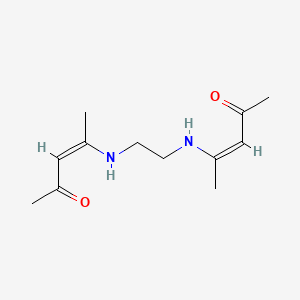
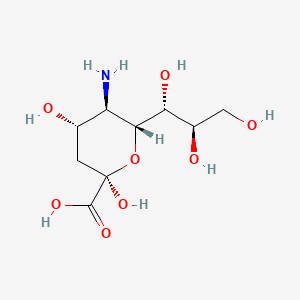


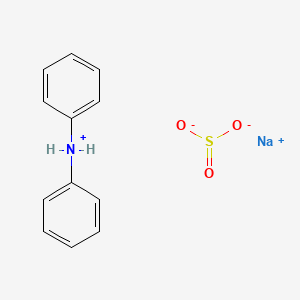

![1-[(4-Aminophenyl)amino]propan-2-OL](/img/structure/B12658952.png)
